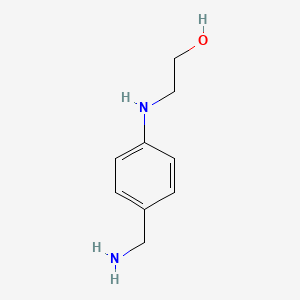

2-((4-(Aminomethyl)phenyl)amino)ethanol

CAS No.: 871013-56-8

Cat. No.: VC8474282

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871013-56-8 |

|---|---|

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-[4-(aminomethyl)anilino]ethanol |

| Standard InChI | InChI=1S/C9H14N2O/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,11-12H,5-7,10H2 |

| Standard InChI Key | AOXSTRNXJOHUPZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN)NCCO |

| Canonical SMILES | C1=CC(=CC=C1CN)NCCO |

Introduction

2-((4-(Aminomethyl)phenyl)amino)ethanol is a chemical compound with significant relevance in pharmaceutical and biochemical research. It features an amino group and a hydroxyl group, contributing to its potential biological activities. The compound's structure includes an aminomethyl group attached to a phenyl ring, linked through an ethylene bridge to a hydroxyl group.

Synthesis Methods

The synthesis of 2-((4-(Aminomethyl)phenyl)amino)ethanol typically involves the reaction of amines and phenolic compounds. Various organic chemistry methods can be employed, requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Applications in Research

This compound is used in various chemical and biological applications due to its functional groups, which facilitate interactions with biological systems. It is often utilized in medicinal chemistry research for its potential biological activities.

Biological Activities and Interactions

2-((4-(Aminomethyl)phenyl)amino)ethanol participates in various chemical reactions, often requiring solvents like dimethyl sulfoxide or ethanol. Its mechanism of action relates primarily to interactions with biological targets, such as enzymes or receptors. Experimental studies typically involve assays measuring enzyme activity or receptor binding affinity.

Characterization Techniques

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the structure of the synthesized compound. Spectroscopic methods like infrared spectroscopy are used to identify functional groups and assess purity.

Hydrochloride Salt Form

The hydrochloride salt form of 2-((4-(Aminomethyl)phenyl)amino)ethanol has a molecular formula of C9H15ClN2O and a molecular weight of approximately 202.68 g/mol. This form enhances the compound's solubility in water, making it more suitable for certain applications.

| Property (Hydrochloride Salt) | Value |

|---|---|

| Molecular Formula | C9H15ClN2O |

| Molecular Weight | 202.68 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume